molecular formula C10H21NO3Sn B13973741 1-Butyl-2,8,9-trioxa-5-aza-1-stannabicyclo(3.3.3)undecane CAS No. 51952-23-9

1-Butyl-2,8,9-trioxa-5-aza-1-stannabicyclo(3.3.3)undecane

Katalognummer: B13973741
CAS-Nummer: 51952-23-9
Molekulargewicht: 321.99 g/mol
InChI-Schlüssel: KKTDQQOREFWRBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Butyl-2,8,9-trioxa-5-aza-1-stannabicyclo(333)undecane is a unique organotin compound characterized by its bicyclic structure containing tin, oxygen, and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-2,8,9-trioxa-5-aza-1-stannabicyclo(3.3.3)undecane typically involves the reaction of a suitable tin precursor with a triethanolamine derivative. One common method involves the reaction of tributyltin chloride with triethanolamine under controlled conditions to form the desired stannatrane compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Butyl-2,8,9-trioxa-5-aza-1-stannabicyclo(3.3.3)undecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of tin oxides.

    Reduction: Reduction reactions can convert the compound into lower oxidation state tin derivatives.

    Substitution: The stannatrane can undergo substitution reactions where the butyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a wide range of functionalized stannatranes.

Wissenschaftliche Forschungsanwendungen

1-Butyl-2,8,9-trioxa-5-aza-1-stannabicyclo(3.3.3)undecane has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1-butyl-2,8,9-trioxa-5-aza-1-stannabicyclo(3.3.3)undecane exerts its effects involves its ability to interact with various molecular targets. The tin atom in the compound can form coordination complexes with different ligands, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane: A silicon analog with similar structural features but different chemical properties.

    2,8,9-Trioxa-5-aza-1-borabicyclo(3.3.3)undecane: A boron analog used in different chemical contexts.

Eigenschaften

CAS-Nummer

51952-23-9

Molekularformel

C10H21NO3Sn

Molekulargewicht

321.99 g/mol

IUPAC-Name

1-butyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane

InChI

InChI=1S/C6H12NO3.C4H9.Sn/c8-4-1-7(2-5-9)3-6-10;1-3-4-2;/h1-6H2;1,3-4H2,2H3;/q-3;;+3

InChI-Schlüssel

KKTDQQOREFWRBZ-UHFFFAOYSA-N

Kanonische SMILES

CCCC[Sn]12OCCN(CCO1)CCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.